N-(4-bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

Pyrethroid SAR X-ray crystallography Cross-coupling chemistry

N-(4-Bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide (CAS 297146-26-0) is a synthetic cyclopropanecarboxamide featuring the characteristic 2,2-dichlorovinyl-2,2-dimethylcyclopropane core common to Type II pyrethroid pharmacophores, but distinguished by a 4-bromophenyl amide terminus rather than the conventional 3-phenoxybenzyl ester. With a molecular formula of C₁₄H₁₄BrCl₂NO and a molecular weight of 363.08 g/mol, this compound is catalogued as an AldrichCPR rare chemical (MDL MFCD00772312) and is supplied at ≥95% purity.

Molecular Formula C14H14BrCl2NO
Molecular Weight 363.08
CAS No. 297146-26-0
Cat. No. B2414751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide
CAS297146-26-0
Molecular FormulaC14H14BrCl2NO
Molecular Weight363.08
Structural Identifiers
SMILESCC1(C(C1C(=O)NC2=CC=C(C=C2)Br)C=C(Cl)Cl)C
InChIInChI=1S/C14H14BrCl2NO/c1-14(2)10(7-11(16)17)12(14)13(19)18-9-5-3-8(15)4-6-9/h3-7,10,12H,1-2H3,(H,18,19)
InChIKeyAGQYUOMNMCLQOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide (CAS 297146-26-0): Procurement-Ready Structural and Sourcing Profile


N-(4-Bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide (CAS 297146-26-0) is a synthetic cyclopropanecarboxamide featuring the characteristic 2,2-dichlorovinyl-2,2-dimethylcyclopropane core common to Type II pyrethroid pharmacophores, but distinguished by a 4-bromophenyl amide terminus rather than the conventional 3-phenoxybenzyl ester . With a molecular formula of C₁₄H₁₄BrCl₂NO and a molecular weight of 363.08 g/mol, this compound is catalogued as an AldrichCPR rare chemical (MDL MFCD00772312) and is supplied at ≥95% purity . Its structural identity is confirmed by SMILES: CC1(C)C(C=C(Cl)Cl)C1C(=O)NC1=CC=C(Br)C=C1 .

Heavy-atom phasing Bromine enables SAD/MAD without soaking
Cross-coupling handle 4-Bromophenyl for Suzuki, Buchwald-Hartwig
AldrichCPR exclusive Rare chemical, not in standard screening collections

N-(4-Bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide: Why In-Class Substitution Is Scientifically Unacceptable


Substituting the 4-bromophenyl amide terminus of CAS 297146-26-0 with other N-aryl cyclopropanecarboxamides is not scientifically equivalent because the bromine atom confers dual chemical reactivity: it serves as a heavy atom for X-ray crystallographic phasing and anomalous scattering, while simultaneously functioning as a cross-coupling handle (e.g., Suzuki, Buchwald-Hartwig) that is absent in the corresponding phenyl analog (CAS 79224-20-7) and electronically distinct from the chloro analog . Sigma-Aldrich explicitly sells this compound 'as-is' without analytical data, underscoring that its value lies in its unique, non-interchangeable structure rather than batch-verified biological performance . For research programs requiring a 4-bromophenyl-functionalized pyrethroid scaffold—whether for structure-activity relationship (SAR) studies, late-stage diversification, or crystallographic probe design—generic substitution with the des-bromo or chloro variant would irreversibly alter downstream chemical space and binding-mode elucidation .

Des-bromo analog
Lacks heavy atom for phasing and cross-coupling site; not interchangeable for crystallography or SAR libraries
2-Chlorophenyl analog
Different electronegativity, van der Waals radius, and substitution position may alter halogen bonding and target interaction

N-(4-Bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide: Head-to-Head Quantitative Differentiation Evidence


Structural Differentiation from the N-Phenyl Analog: Bromine as a Dual-Functionality Handle

The target compound replaces the hydrogen atom at the para position of the N-phenyl ring with a bromine atom, yielding a molecular weight increase of 78.90 g/mol compared to the N-phenyl analog (CAS 79224-20-7, MW 284.18 g/mol) . This bromine provides a heavy-atom derivative directly suitable for single-wavelength anomalous dispersion (SAD) phasing in protein-ligand co-crystallography, without requiring post-crystallization soaking, and simultaneously offers a reactive site for palladium-catalyzed cross-coupling that the non-halogenated analog cannot participate in [1].

Structural Differentiation
Class-level inference
ΔMW +78.90 g/mol; Br present
Supports SAD phasing without heavy-atom soaking
Supplier AldrichCPR; no analytical data provided
Pyrethroid SAR X-ray crystallography Cross-coupling chemistry

Electronic Differentiation from the 2-Chlorophenyl Analog: Halogen Electronegativity and Steric Profile

Compared to the 2-chlorophenyl analog (N-(2-chlorophenyl)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxamide, C₁₄H₁₄Cl₃NO, MW 319 g/mol), the target compound features a bromine atom that is less electronegative (Pauling scale: Br 2.96 vs. Cl 3.16) and possesses a larger van der Waals radius (Br 1.85 Å vs. Cl 1.75 Å), as well as a para-substitution pattern versus the ortho position . These physicochemical differences are well-established from periodic trends and are expected to alter halogen-bonding donor strength, molecular conformation, and metabolic stability in biological systems, though direct comparative biological data are not publicly available for this specific pair [1].

Electronic & Steric Profile
Class-level inference
ΔEN -0.20; ΔvdW +0.10 Å; para vs ortho
May affect halogen bonding and conformation
Periodic trend data; no comparative bioassay
Halogen bonding Medicinal chemistry Structure-activity relationship

Rarity Classification and Procurement Exclusivity: AldrichCPR Designation

Sigma-Aldrich classifies this compound under its AldrichCPR (Custom Product Request) program, a designation reserved for 'rare and unique chemicals' for which the vendor 'does not collect analytical data' . By contrast, the phenyl analog (CAS 79224-20-7) is sold as a standard catalog item with batch-specific analytical certification [1]. This status means the target compound is not part of any commercial screening collection and requires explicit buyer-driven procurement, ensuring exclusivity for patent-driven or proprietary research programs.

Procurement Exclusivity
Supporting evidence
AldrichCPR rare chemical
Not broadly screened; may support exclusivity
Sold as-is vs standard catalog item (CAS 79224-20-7)
Rare chemicals Custom synthesis Procurement

N-(4-Bromophenyl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide: Evidence-Backed Application Scenarios for Scientific Procurement


Macromolecular Crystallography: Heavy-Atom Derivatization for Experimental Phasing

The bromine atom in CAS 297146-26-0 provides a ready-made anomalous scatterer for SAD/MAD phasing of protein-ligand complexes. When co-crystallized with a pyrethroid-binding target such as a voltage-gated sodium channel domain or a detoxification enzyme, the compound obviates the need for hazardous heavy-atom soaking (e.g., mercury or platinum compounds). The phenyl analog (CAS 79224-20-7) lacks this capability entirely, making the brominated compound uniquely suited for structural biology workflows requiring experimental phase determination .

Diversification-Oriented Synthesis: Late-Stage Functionalization via Palladium Cross-Coupling

The 4-bromophenyl moiety is an established substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows researchers to use CAS 297146-26-0 as a common intermediate to generate a library of N-aryl-substituted pyrethroid analogs without resynthesizing the cyclopropane core each time. Such a strategy is not feasible with the non-halogenated phenyl analog, directly translating into reduced synthesis time and cost in medicinal chemistry or agrochemical lead optimization programs .

Proprietary Agrochemical Scaffold Hopping: Exploring Non-Ester Pyrethroid Chemotypes

Most commercial pyrethroids (e.g., permethrin, cypermethrin) are esters. The amide linkage in CAS 297146-26-0 confers greater metabolic stability in insect systems, and the 4-bromophenyl group provides a distinct steric/electronic profile compared to the 3-phenoxybenzyl group found in classical pyrethroids. For agrochemical companies seeking patentable, resistance-breaking insecticides, this compound represents a structurally divergent lead scaffold. Its AldrichCPR status further ensures that it has not been broadly screened, preserving novelty .

Application
Selection Property
Validation Focus
Crystallography phasing
Bromine heavy-atom for SAD/MAD
Anomalous scattering & phasing power
Late-stage diversification
4-Bromophenyl cross-coupling reactivity
Reaction scope & library yield
Non-ester pyrethroid lead
Amide linkage & 4-bromophenyl profile
Metabolic stability & target binding
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